2-Fluoro-5-methylbenzylamine hydrochloride

Medicinal Chemistry Lipophilicity ADME

Securing the precise 2-fluoro-5-methyl substitution pattern is critical for PDE2 and eIF4E inhibitor programs-generic benzylamine analogs compromise target affinity. 2-Fluoro-5-methylbenzylamine HCl (CAS 1214341-09-9) delivers the exact ortho-F/meta-Me regiochemistry specified in patent claims JP2019532990A and WO2013041468A1. • Enables regioselective SNAr at the para position via fluorine activation and methyl steric direction • Predicted LogP 2.29 enhances membrane permeability for intracellular/CNS targets vs. unsubstituted benzylamine (LogP 1.09) • Supplied as stable HCl salt with routine global delivery available

Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
CAS No. 1214341-09-9
Cat. No. B1449661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylbenzylamine hydrochloride
CAS1214341-09-9
Molecular FormulaC8H11ClFN
Molecular Weight175.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)CN.Cl
InChIInChI=1S/C8H10FN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H
InChIKeyAXNXFRYSKGHMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methylbenzylamine Hydrochloride (CAS 1214341-09-9) | Physicochemical Properties and Role as a Key Intermediate


2-Fluoro-5-methylbenzylamine hydrochloride (CAS 1214341-09-9) is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry. Its molecular formula is C₈H₁₁ClFN, with a molecular weight of 175.63 g/mol . The compound features a strategic substitution pattern with a fluorine atom at the 2-position and a methyl group at the 5-position of the benzylamine scaffold. These substituents confer distinct electronic and steric properties that differentiate it from unsubstituted or alternatively substituted benzylamine analogs. The compound is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility. Its primary utility lies in its role as a versatile intermediate for synthesizing more complex bioactive molecules, particularly in the development of enzyme inhibitors .

Why 2-Fluoro-5-methylbenzylamine Hydrochloride (CAS 1214341-09-9) Cannot Be Replaced by Other Fluorobenzylamines


The unique substitution pattern of 2-fluoro-5-methylbenzylamine hydrochloride—specifically the *ortho*-fluorine and *meta*-methyl groups—creates a distinct electronic and steric environment that cannot be replicated by simple positional isomers (e.g., 3-fluoro-4-methyl or 4-fluoro-3-methyl analogs). The *ortho*-fluorine atom exerts a strong electron-withdrawing inductive effect that polarizes the aromatic ring and influences the nucleophilicity of the adjacent benzylamine nitrogen, while the *meta*-methyl group introduces steric bulk that can direct regioselectivity in subsequent coupling reactions . These combined effects are crucial for achieving desired binding interactions in downstream drug candidates, particularly in the context of PDE2 and eIF4E inhibitor programs where the 2-fluoro-5-methyl substitution pattern is explicitly specified in patent claims [1]. Generic substitution with unsubstituted benzylamine or positional isomers would alter the electronic distribution and steric profile of the final bioactive molecule, likely resulting in reduced target affinity or altered pharmacokinetic properties.

Quantitative Evidence for Selecting 2-Fluoro-5-methylbenzylamine Hydrochloride (CAS 1214341-09-9)


Lipophilicity (LogP) Comparison: 2-Fluoro-5-methylbenzylamine vs. Unsubstituted Benzylamine

2-Fluoro-5-methylbenzylamine exhibits a predicted LogP value of 2.29, which is significantly higher than that of unsubstituted benzylamine (LogP ≈ 1.09) . This increased lipophilicity, driven by the combined effects of the fluorine and methyl substituents, is a key determinant of membrane permeability and tissue distribution. The quantitative difference in LogP (ΔLogP ≈ +1.20) indicates a >10-fold higher predicted partition coefficient into lipophilic environments [1].

Medicinal Chemistry Lipophilicity ADME

Basicity (pKa) Comparison: 2-Fluoro-5-methylbenzylamine vs. 2-Fluorobenzylamine

The predicted pKa of the conjugate acid of 2-fluoro-5-methylbenzylamine is 8.71 . In contrast, 2-fluorobenzylamine (lacking the *meta*-methyl group) has a reported pKa of 8.90 [1]. The slightly lower pKa of the target compound indicates that its amine nitrogen is marginally less basic than that of 2-fluorobenzylamine. This difference in basicity (ΔpKa ≈ -0.19) can influence the extent of protonation at physiological pH (7.4) and the reactivity of the amine in nucleophilic substitution or amide coupling reactions .

Physical Organic Chemistry Nucleophilicity Salt Formation

Patent-Specified Intermediate for PDE2 Inhibitors

2-Fluoro-5-methylbenzylamine is explicitly claimed as a key intermediate in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are potent and selective inhibitors of phosphodiesterase 2 (PDE2) . These inhibitors are being developed for the treatment of central nervous system disorders, including memory impairment and cognitive deficits. The patent literature (e.g., JP2019532990A) specifically requires the 2-fluoro-5-methyl substitution pattern on the benzylamine moiety to achieve the desired inhibitory activity against PDE2 [1].

Pharmaceutical Patent PDE2 Inhibition CNS Disorders

Regioselectivity in Nucleophilic Aromatic Substitution Reactions

The presence of a fluorine atom at the 2-position (ortho to the benzylamine group) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the *ortho* and *para* positions. However, the *meta*-methyl group at the 5-position sterically shields one of the *ortho* positions, directing incoming nucleophiles to the more accessible *para* position. This regioselective effect is not observed with unsubstituted benzylamine or with 3-fluorobenzylamine, where the fluorine is *meta* to the side chain . While quantitative selectivity data for this specific compound is limited in the public domain, the structural features predict enhanced regiocontrol in SNAr reactions compared to simpler fluorobenzylamines .

Organic Synthesis Reaction Selectivity Fluorine Chemistry

Optimal Application Scenarios for 2-Fluoro-5-methylbenzylamine Hydrochloride (CAS 1214341-09-9)


Synthesis of PDE2 Inhibitors for CNS Drug Discovery

2-Fluoro-5-methylbenzylamine hydrochloride is the optimal starting material for constructing the benzylamine portion of [1,2,4]triazolo[1,5-a]pyrimidine-based PDE2 inhibitors, as explicitly claimed in patent JP2019532990A [1]. The specific substitution pattern is essential for achieving the required binding interactions with the PDE2 active site. Using alternative benzylamine analogs would result in compounds outside the scope of patent protection and likely with reduced target affinity .

Development of eIF4E Inhibitors for Oncology Research

The compound serves as a crucial intermediate in the synthesis of benzoic acid derivatives that function as eIF4E inhibitors for cancer therapy [1]. The 2-fluoro-5-methyl substitution pattern on the benzylamine moiety is specified in patent applications (e.g., WO2013041468A1) describing this class of inhibitors . Procuring this specific intermediate ensures that synthesized compounds align with the disclosed structure-activity relationships.

Preparation of Lipophilic Drug Candidates with Enhanced CNS Penetration

With a predicted LogP of 2.29, 2-fluoro-5-methylbenzylamine imparts significantly higher lipophilicity to derived molecules compared to unsubstituted benzylamine (LogP ≈ 1.09) [1]. This property is advantageous for medicinal chemistry programs targeting intracellular enzymes or CNS-resident proteins, where improved membrane permeability is desired. The compound's predicted pKa of 8.71 also ensures a balanced protonation state at physiological pH, potentially enhancing oral bioavailability .

Regioselective Nucleophilic Aromatic Substitution for Complex Molecule Synthesis

The unique combination of an *ortho*-fluorine and a *meta*-methyl group in 2-fluoro-5-methylbenzylamine enables regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. The fluorine activates the ring towards substitution, while the methyl group sterically directs incoming nucleophiles to the *para* position. This selectivity is valuable in the synthesis of complex heterocyclic scaffolds where control over substitution patterns is critical for biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-methylbenzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.